N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide
Description
The exact mass of the compound this compound is 483.18279221 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S/c1-32-24-9-5-4-8-23(24)27-13-15-28(16-14-27)34(30,31)17-12-26-25(29)19-33-22-11-10-20-6-2-3-7-21(20)18-22/h2-11,18H,12-17,19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRICFKOUIEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that derivatives of indole, a similar compound, have diverse biological and clinical applications.
Mode of Action
It is likely that it interacts with its targets in a manner similar to other piperazine derivatives
Biochemical Pathways
Indole derivatives are known to be involved in the degradation of tryptophan in higher plants
Result of Action
A related piperazine derivative has been shown to have protective effects against aluminium-induced neurotoxicity
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. .
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine moiety : This is linked to a sulfonyl group, which enhances solubility and biological activity.
- Methoxyphenyl group : This substitution increases the compound's affinity for various biological targets.
- Naphthalen-2-yloxy group : This component is crucial for the compound's pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 448.49 g/mol.
Interaction with Neurotransmitter Receptors
Research indicates that this compound primarily interacts with dopamine D4 receptors. These receptors are implicated in various psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The compound's ability to modulate dopaminergic signaling pathways suggests potential therapeutic effects, such as:
- Mood regulation : By influencing dopamine signaling, the compound may help in managing mood disorders.
- Neuroprotection : There is evidence to suggest that it may exert protective effects against neurodegenerative diseases.
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in certain cancer models. The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (breast) | 13 | Significant cytotoxicity |
| HCT116 (colon) | 15 | Induction of apoptosis |
| PC3 (prostate) | 12 | Inhibition of cell proliferation |
These results highlight the potential of this compound as an anticancer agent.
Pharmacological Studies
A series of studies have been conducted to explore the pharmacological profile of this compound. For instance, a study published in Scientific Reports demonstrated that derivatives of this compound exhibited varying degrees of receptor binding affinities, particularly towards serotonin and adrenergic receptors. The results indicated that modifications in the piperazine ring significantly affected biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound revealed promising results in models of neurodegeneration. In animal studies, administration of the compound resulted in reduced markers of oxidative stress and inflammation in brain tissues, indicating its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
